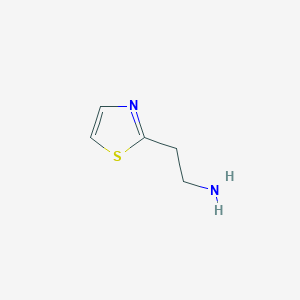

2-(2-Aminoéthyl)thiazole

Vue d'ensemble

Description

Le 2-(2-thiazolyl)éthanamine est un composé organique synthétique appartenant à la classe des thiazoles. Les thiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d'azote dans un cycle à cinq chaînons. Ce composé est connu pour ses diverses activités biologiques et est utilisé dans diverses applications de recherche scientifique .

Applications De Recherche Scientifique

Le 2-(2-thiazolyl)éthanamine a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de dérivés thiazoliques plus complexes.

Biologie : Étudié pour son rôle dans les processus biologiques et comme ligand potentiel pour divers récepteurs.

Médecine : Exploré pour ses propriétés antimicrobiennes, antifongiques et anticancéreuses.

Industrie : Utilisé dans la production de colorants, de pigments et d'accélérateurs de vulcanisation du caoutchouc.

5. Mécanisme d'action

Le mécanisme d'action du 2-(2-thiazolyl)éthanamine implique son interaction avec des cibles moléculaires spécifiques. Il agit comme un agoniste ou un antagoniste à divers récepteurs, y compris les récepteurs de l'histamine. Les effets du composé sont médiés par l'activation ou l'inhibition de ces récepteurs, conduisant à des voies de signalisation en aval qui aboutissent à ses activités biologiques .

Composés similaires :

Histaprodifène : Un agoniste puissant du récepteur H1.

Méthylhistaprodifène : Un dérivé avec une puissance supérieure à celle de l'histaprodifène.

Diméthylhistaprodifène : Un autre agoniste puissant du récepteur H1 avec des propriétés similaires.

Unicité : Le 2-(2-thiazolyl)éthanamine est unique en raison de sa structure spécifique, qui lui permet d'interagir avec une variété de cibles biologiques. Sa polyvalence à subir différentes réactions chimiques et sa large gamme d'applications en recherche scientifique le distinguent en outre des autres composés similaires .

Mécanisme D'action

Target of Action

2-(2-Aminoethyl)thiazole, also known as 2-Thiazol-2-yl-ethylamine, is a synthetic organic compound . It is part of the 2-aminothiazole class of compounds, which have been found to have a wide range of biological activities . These compounds act as ligands of estrogen receptors and afford a new group of adenosine receptor antagonists . They are also utilized as fungicides, inhibiting the in vivo growth of Xanthomonas, or as schistosomicidal and anthelmintic drugs .

Mode of Action

The mode of action of 2-(2-Aminoethyl)thiazole involves its interaction with its targets, leading to various changes. For instance, as a ligand of estrogen receptors, it may influence the signaling pathways associated with these receptors . As an adenosine receptor antagonist, it may block the effects of adenosine, influencing various physiological processes .

Biochemical Pathways

For instance, its anticancer activity suggests it may interact with pathways involved in cell proliferation and apoptosis .

Pharmacokinetics

Its wide range of biological activities suggests that it is likely to be well-absorbed and distributed throughout the body .

Result of Action

The molecular and cellular effects of 2-(2-Aminoethyl)thiazole’s action are diverse, given its wide range of biological activities. For instance, its anticancer activity suggests it may induce apoptosis or inhibit cell proliferation in cancer cells . Its antimicrobial activity suggests it may inhibit the growth of bacteria or fungi .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-(2-Aminoethyl)thiazole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of these enzymes .

Cellular Effects

The effects of 2-(2-Aminoethyl)thiazole on cells are diverse and depend on the specific derivative of the compound. Some 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Molecular Mechanism

The molecular mechanism of action of 2-(2-Aminoethyl)thiazole involves its interactions with various biomolecules. For example, in the context of its role as a PDE5 regulator, it can bind to the enzyme and modulate its activity . This can lead to changes in the levels of cyclic guanosine monophosphate (cGMP), a key second messenger involved in many cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le 2-(2-thiazolyl)éthanamine peut être synthétisé selon plusieurs méthodes. Une approche courante implique la réaction de la 2-bromoéthanamine avec le thioamide dans des conditions de reflux. La réaction se déroule généralement en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, conduisant au 2-(2-thiazolyl)éthanamine comme produit .

Méthodes de production industrielle : Dans les milieux industriels, la synthèse du 2-(2-thiazolyl)éthanamine peut impliquer des méthodes plus efficaces et évolutives. Une telle méthode comprend l'utilisation d'une α-bromocétone et d'un dithiocarbamate en présence d'eau, suivie d'un reflux pendant une période prolongée. Cette méthode est considérée comme verte et durable, offrant des rendements élevés du produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Le 2-(2-thiazolyl)éthanamine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou les sulfones correspondants.

Réduction : Les réactions de réduction peuvent convertir le cycle thiazole en un dérivé dihydrothiazole.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire au niveau des atomes de carbone du cycle thiazole.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les halogènes, les halogénures d'alkyle et les nucléophiles sont utilisés dans des conditions appropriées.

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés dihydrothiazole.

Substitution : Divers dérivés thiazoliques substitués.

Comparaison Avec Des Composés Similaires

Histaprodifen: A potent H1-receptor agonist.

Methylhistaprodifen: A derivative with higher potency than histaprodifen.

Dimethylhistaprodifen: Another potent H1-receptor agonist with similar properties.

Uniqueness: 2-(2-Thiazolyl)ethanamine is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions and its wide range of applications in scientific research further distinguish it from other similar compounds .

Propriétés

IUPAC Name |

2-(1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZOYAWHWDRMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171583 | |

| Record name | 2-(2-Aminoethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18453-07-1 | |

| Record name | 2-Thiazolylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18453-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Aminoethyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018453071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Aminoethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiazol-2-yl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(2-Aminoethyl)thiazole interact with its target and what are the downstream effects?

A1: 2-(2-Aminoethyl)thiazole selectively binds to histamine H1 receptors. [, , , , , ] This binding mimics the action of histamine at the H1 receptor, leading to a variety of downstream effects depending on the tissue and receptor localization. These effects can include:

- Smooth muscle contraction: In tissues like the rat vas deferens and rabbit ear artery, 2-(2-Aminoethyl)thiazole induces contractions similar to histamine. [, ]

- Modulation of neurotransmission: In the rat mesenteric microcirculation, it can inhibit contractions induced by noradrenaline or electrical stimulation, suggesting interference with adrenergic neurotransmission. [] It can also block potassium currents and enhance excitability in ferret vagal afferent neurons. []

- Cellular responses: 2-(2-Aminoethyl)thiazole can enhance C3b rosette formation in human eosinophils, a mechanism potentially important in immune responses. []

Q2: What is the structural characterization of 2-(2-Aminoethyl)thiazole?

A2: * Molecular formula: C5H8N2S []* Molecular weight: 128.21 g/mol * Spectroscopic data: While the provided articles don't delve into detailed spectroscopic data, they highlight the importance of the non-tautomeric nature of 2-(2-Aminoethyl)thiazole for its H1 receptor selectivity. []

Q3: What is the structure-activity relationship (SAR) of 2-(2-Aminoethyl)thiazole?

A3: A key structural feature is its non-tautomeric nature, which is crucial for its selectivity towards H1 receptors over H2 receptors. [, ] Studies using structural analogs, like those with α‐ and β‐methyl branching in the 2-aminoethyl side chain (Isohistamines), provide insights into the SAR for H1 agonistic activity. [] Additionally, the efficacy and potency of 2-(2-Aminoethyl)thiazole can differ between species, indicating variations in receptor structure and recognition. []

Q4: Are there alternative compounds to 2-(2-Aminoethyl)thiazole?

A4: Yes, other histamine H1 receptor agonists exist, each with its own pharmacological profile. Examples include:

- 2-(2-pyridyl)ethylamine (PEA): This compound also demonstrates H1 receptor agonist activity, exhibiting species-dependent differences in potency and efficacy compared to 2-(2-Aminoethyl)thiazole. []

- 2-Methylhistamine: This histamine analog displays some selectivity for H1 receptors, although it might activate H2 receptors at higher doses. []

Q5: What research infrastructure and resources are valuable for studying 2-(2-Aminoethyl)thiazole?

A5: Research on 2-(2-Aminoethyl)thiazole benefits from:

- Isolated tissue preparations: These allow for controlled investigation of drug effects on specific tissues and receptor subtypes, as exemplified by studies on the rat vas deferens and rabbit ear artery. [, ]

- Electrophysiological techniques: These enable the examination of drug action at the cellular and membrane level, as demonstrated by the study on ferret vagal afferent neurons. []

- Receptor binding assays: These are crucial for characterizing the affinity and selectivity of 2-(2-Aminoethyl)thiazole for H1 receptors. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.